molecular formula C9H6O2 B11923987 7H-1-Benzopyran-7-one CAS No. 239783-62-1

7H-1-Benzopyran-7-one

Cat. No.: B11923987
CAS No.: 239783-62-1
M. Wt: 146.14 g/mol
InChI Key: VJBCBLLQDMITLJ-UHFFFAOYSA-N
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Description

7H-1-Benzopyran-7-one is a fundamental organic compound characterized by a fused benzene ring and a pyrone ring, forming a core structure of significant interest in chemical and pharmaceutical research . This benzopyran scaffold is a privileged structure in medicinal chemistry, serving as a key precursor and synthetic intermediate for a diverse range of biologically active molecules . Researchers value this compound for developing novel substances with potential pharmacological properties. Analogues and derivatives based on the benzopyran structure have been extensively investigated and shown to exhibit various biological activities, such as acting as potassium channel openers, which have been explored for vasodilator and antihypertensive effects . Furthermore, the broader class of benzopyran-based compounds has demonstrated anticancer activity in vitro, making the core structure a valuable template in oncology drug discovery efforts . The synthetic versatility of this compound allows for functionalization at multiple positions, enabling the generation of targeted libraries for structure-activity relationship (SAR) studies . Common synthetic routes to access this and related structures often involve reactions like Friedel-Crafts acylation followed by aldol condensation, providing efficient pathways for analog generation . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

CAS No.

239783-62-1

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

chromen-7-one

InChI

InChI=1S/C9H6O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H

InChI Key

VJBCBLLQDMITLJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=O)C=CC2=C1

Origin of Product

United States

Preparation Methods

Baker–Venkataraman Rearrangement

The Baker–Venkataraman rearrangement is a cornerstone for synthesizing chromones, including 7H-1-benzopyran-7-one. This method involves the base-catalyzed acyl migration of 2-hydroxyacetophenone derivatives to form 1,3-diketones, followed by acid-mediated cyclization.

Procedure :

  • Acylation : 2-Hydroxyacetophenone is treated with an acyl chloride (e.g., benzoyl chloride) in pyridine to form an ester intermediate.

  • Rearrangement : The ester undergoes base-mediated intramolecular acyl migration (e.g., using KOH or NaH) to yield 1,3-diketones.

  • Cyclization : Acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or polyphosphoric acid) promote ring closure to form the chromone core.

Example :

  • Geetanjali et al. synthesized 2-aroyl-7H-furo[3,2-g]benzopyran-7-ones via condensation of substituted benzofurans with sodium acetate in acetic anhydride.

Advantages : High regioselectivity; compatible with diverse substituents.
Limitations : Requires harsh acidic conditions; moderate yields (60–75%).

Claisen Condensation and Cyclization

This two-step approach involves Claisen condensation followed by cyclodehydration.

Procedure :

  • Condensation : 2-Hydroxyacetophenone reacts with ethyl acetoacetate in the presence of a base (e.g., NaOEt) to form a β-keto ester.

  • Cyclization : The intermediate undergoes acid-catalyzed dehydration (e.g., H<sub>2</sub>SO<sub>4</sub>) to yield this compound.

Example :

  • Ahluwalia et al. synthesized 5-phenyl-7H-furo[3,2-g]benzopyran-7-one via iodination of 7-hydroxy-4-propylcoumarin, followed by Claisen migration and cyclization.

Yields : 65–80% under optimized conditions.

Modern Catalytic Methods

Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction enables direct formylation of phenolic substrates, facilitating subsequent cyclization.

Procedure :

  • Formylation : 2-Hydroxyacetophenone is treated with DMF and POCl<sub>3</sub> to form a formyl intermediate.

  • Cyclization : BF<sub>3</sub>·Et<sub>2</sub>O catalyzes ring closure to yield chromones.

Example :

  • Substituted 7H-furo[3,2-g]benzopyran-7-ones were synthesized in 75–92% yield using this method.

Advantages : Mild conditions; high functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Procedure :

  • A mixture of 2-hydroxyacetophenone and acetic anhydride is irradiated under microwave conditions (150°C, 10 min), followed by acid workup.

Yields : 85–90% in <15 minutes.

Green Chemistry Approaches

Choline Hydroxide-Catalyzed Rearrangement

Choline hydroxide, a biodegradable ionic liquid, has emerged as an efficient catalyst for Baker–Venkataraman rearrangements.

Procedure :

  • 2-Hydroxyacetophenone derivatives are stirred with choline hydroxide in ethanol at 60°C, followed by acid cyclization.

Yields : 70–88% with catalyst recyclability (up to 6 cycles).

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantages Limitations
Baker–VenkataramanKOH, H<sub>2</sub>SO<sub>4</sub>60–75Regioselective; scalableHarsh acids; multi-step
Claisen CondensationNaOEt, H<sub>2</sub>SO<sub>4</sub>65–80High yields; straightforwardRequires stoichiometric base
Vilsmeier–HaackDMF, POCl<sub>3</sub>75–92Rapid; versatileToxicity of POCl<sub>3</sub>
Microwave-AssistedMicrowave, 150°C85–90Time-efficient; energy-savingSpecialized equipment required
Choline HydroxideEthanol, 60°C70–88Eco-friendly; recyclable catalystLonger reaction times

Chemical Reactions Analysis

Types of Reactions: 7H-Chromen-7-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form coumaric acid derivatives.

    Reduction: Reduction of 7H-Chromen-7-one can yield dihydrocoumarin.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products:

    Oxidation: Coumaric acid derivatives.

    Reduction: Dihydrocoumarin.

    Substitution: Various substituted coumarins, depending on the substituents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C9H6O2
  • Molecular Weight : 146.14 g/mol
  • CAS Registry Number : 91-64-5
  • IUPAC Name : 7H-1-benzopyran-7-one

Medicinal Applications

1. Anticancer Properties
this compound exhibits significant anticancer activity. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. A study indicated that derivatives of coumarin possess cytotoxic effects against these cell lines, suggesting potential for developing new anticancer agents .

2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. For instance, studies have reported that coumarin derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes them candidates for developing new antibiotics .

3. Anti-inflammatory Effects
Research indicates that this compound can reduce inflammation in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory diseases .

Agricultural Applications

1. Phytotoxicity
Coumarin compounds have been studied for their phytotoxic effects on various plant species. For example, certain derivatives have been found to inhibit seed germination and root growth in weeds, making them potential candidates for developing natural herbicides .

2. Plant Growth Regulators
Some studies suggest that coumarins can act as plant growth regulators, promoting growth and development in certain crops. This application is significant for sustainable agriculture practices .

Food Science Applications

1. Flavoring Agents
Due to its pleasant aroma, this compound is used as a flavoring agent in food products and perfumes. Its sweet scent makes it popular in the food industry for enhancing the flavor profile of various products .

2. Preservation
The compound has been investigated for its potential as a natural preservative due to its antimicrobial properties. Its ability to inhibit microbial growth can help extend the shelf life of food products .

Case Studies

Study Title Objective Findings
Anticancer Activity of Coumarin DerivativesTo evaluate the cytotoxic effects on cancer cell linesSignificant inhibition of MCF-7 and HepG2 cell proliferation was observed with specific derivatives.
Antimicrobial Efficacy of CoumarinsTo assess antimicrobial properties against various pathogensCoumarin derivatives showed strong activity against both bacteria and fungi.
Phytotoxic Effects of CoumarinsTo determine the impact on weed germinationCertain coumarins inhibited germination rates significantly in tested weed species.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituents logP Water Solubility (log10ws) Key Applications
7H-1-Benzopyran-7-one C₉H₆O₂ None (parent structure) 1.32* -3.50* Intermediate in organic synthesis
4-Methylumbelliferone C₁₀H₈O₃ 7-OH, 4-CH₃ 1.50 -6.10 Fluorescent probe, enzyme assays
Scopoletin C₁₀H₈O₄ 7-OH, 6-OCH₃ 1.51 -6.10 Antioxidant, anti-inflammatory agent
7-Acetyloxy-4-bromomethyl C₁₂H₉BrO₄ 7-OAc, 4-BrCH₂ 2.78* -4.20* Anticancer precursor

*Estimated via computational methods.

  • Biological Activity : Coumarins like scopoletin exhibit antioxidant properties due to hydroxyl and methoxy groups, whereas brominated derivatives (e.g., 7-acetyloxy-4-bromomethyl) show antiproliferative effects in cancer studies .
  • Synthetic Routes : this compound derivatives often require halogenation or esterification (e.g., n-bromosuccinimide in CCl₄ for bromomethylation), while coumarins like 4-methylumbelliferone are synthesized via Pechmann condensation .

Chromones (4H-1-Benzopyran-4-ones)

Chromones differ in the ketone position (C4 instead of C7) and are less lipophilic than this compound.

Bicyclic and Polycyclic Derivatives

1,3,7,7-Tetramethyl-2-oxabicyclo[4.4.0]-5-decen-9-one (C₁₃H₁₈O₂) features a fused bicyclic system, increasing steric hindrance and thermal stability compared to monocyclic benzopyrones. This structural complexity enhances its utility in fragrance and polymer industries .

Key Research Findings

  • Antiproliferative Activity: Methanol extracts of Pyrrosia piloselloides containing 5-methoxy-6-methyl-2-phenyl-7H-1-benzopyran-7-one inhibited HeLa cell proliferation by 58% at 100 µg/mL, comparable to scopoletin’s effects .
  • Antimicrobial Potential: Benzopyrone-based candidates with ethyl and hydroxy substituents (e.g., 6-ethyl-7-hydroxy-4-substituted derivatives) showed MIC values of 8–32 µg/mL against Staphylococcus aureus .
  • Green Synthesis : 7-(Benzoyloxy)-4-methyl-2H-1-benzopyran-2-one was synthesized solvent-free using B(C₆F₅)₃ catalyst (92% yield), emphasizing eco-friendly methodologies .

Biological Activity

7H-1-Benzopyran-7-one, also known as 4-Methoxy-7H-furo[3,2-g]benzopyran-7-one, is a naturally occurring compound belonging to the furanocoumarin class. Its unique structure, characterized by a fused benzene and pyran ring with a methoxy group at the fourth position, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antimicrobial, antioxidant, anticancer properties, and mechanisms of action.

The molecular formula of this compound is C₁₂H₈O₄, and it exhibits several key chemical reactivities including oxidation, reduction, and substitution reactions. These reactions enable the synthesis of various derivatives that may enhance its biological activity or lead to novel applications in medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. In vitro studies have shown its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves intercalation into DNA, disrupting replication processes and leading to cell death .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against bacteria and fungi
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Inhibition of Neutrophil Recruitment : Similar compounds have been shown to inhibit neutrophil recruitment during inflammation, suggesting a potential role in anti-inflammatory therapies .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through caspase activation pathways .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, with an observed increase in apoptotic markers .
  • Inflammation Resolution Study : In a zebrafish model of acute inflammation, this compound was found to reduce neutrophil migration towards injury sites while promoting resolution through apoptosis .

Q & A

Q. What are the standard synthetic routes for preparing 7H-1-Benzopyran-7-one derivatives, and how can reaction conditions be optimized?

The bromination of 7-acetyloxy-4-methyl-2H-1-Benzopyran-2-one using n-bromosuccinimide (NBS) in carbon tetrachloride, catalyzed by AIBN, is a common method. Key steps include refluxing for 20 hours, solvent removal via vacuum distillation, and recrystallization from ethyl acetate for purification . Optimization involves adjusting stoichiometry (e.g., NBS:substrate ratio), reaction time, and temperature. TLC monitoring ensures reaction completion. For derivatives with complex substituents (e.g., methoxy or hydroxy groups), protective groups like acetyl may be necessary to prevent side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

High-performance liquid chromatography (HPLC) and LC-MS are critical for purity assessment and structural confirmation, especially for derivatives with hydroxyl or methoxy groups (e.g., scopoletin derivatives) . NMR (¹H and ¹³C) is essential for elucidating substituent positions, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for 8-benzoyl-7-hydroxy-4-methyl derivatives . IR spectroscopy aids in identifying functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. How can researchers safely handle this compound derivatives given their toxicity profiles?

Derivatives like 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-Benzopyran-4-one require strict adherence to GHS protocols:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in fume hoods to prevent inhalation of aerosols.
  • Emergency measures: Flush eyes with water for 15 minutes, wash skin with soap, and seek medical attention for ingestion . Storage should avoid heat and moisture to prevent decomposition .

Q. What physicochemical properties of this compound derivatives are critical for solubility and reactivity studies?

Key properties include:

  • LogP values : Hydrophobic derivatives (e.g., 7-methylcoumarin, LogP ~2.1) require organic solvents (ethyl acetate, acetone) for dissolution .
  • pKa : Hydroxyl groups (e.g., in scopoletin, pKa ~8.2) influence pH-dependent solubility and reactivity in nucleophilic substitutions .
  • Melting points : High crystallinity (e.g., 192–195°C for scopoletin) affects purification strategies like recrystallization .

Advanced Research Questions

Q. How can contradictory spectral data for benzopyranone derivatives be resolved?

Discrepancies in NMR or LC-MS data (e.g., unexpected peaks in 7-methoxy derivatives) may arise from tautomerism or residual solvents. Strategies include:

  • Variable-temperature NMR to identify tautomeric equilibria.
  • Deuterated solvent exchange to confirm labile protons.
  • High-resolution MS to distinguish isobaric impurities . Cross-validation with X-ray structures (e.g., monohydrate forms of 8-benzoyl derivatives) provides definitive assignments .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in antimicrobial benzopyranones?

  • Functional group variation : Synthesize analogs with halogen (Br), alkyl (methyl), or methoxy substituents to assess electronic effects on bioactivity .
  • In vitro assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria, with positive controls (e.g., triclosan).
  • Molecular docking : Compare binding affinities of 7-hydroxy-6-methoxy derivatives to bacterial enzyme active sites (e.g., DNA gyrase) .

Q. How can reaction yields for brominated benzopyranones be improved while minimizing byproducts?

For 4-bromomethyl derivatives, optimize:

  • Radical initiator concentration : AIBN at 1–2 mol% reduces side reactions like di-bromination .
  • Solvent choice : Carbon tetrachloride minimizes polar byproducts vs. THF.
  • Workup : Column chromatography (silica gel, hexane/EtOAc gradient) separates mono-brominated products from unreacted starting material .

Q. What strategies address low reproducibility in benzopyranone crystallography studies?

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth for hydrates .
  • Slow evaporation : For air-sensitive derivatives (e.g., 7-nitro-5H-1-benzothiopyran), employ sealed vials with controlled temperature .
  • Synchrotron radiation : Resolve weak diffraction patterns in sterically crowded structures (e.g., 8-benzoyl derivatives) .

Q. How do substituent electronic effects influence the fluorescence properties of this compound derivatives?

Electron-donating groups (e.g., 7-diethylamino) enhance fluorescence quantum yield via extended conjugation, while electron-withdrawing groups (e.g., 3-acetyl) quench emission. Methodologies:

  • UV-Vis and fluorescence spectroscopy : Compare λmax and Stokes shifts in ethanol.
  • DFT calculations : Correlate HOMO-LUMO gaps with experimental emission spectra .

Q. What computational methods validate the stability of benzopyranone tautomers in solution?

  • MD simulations : Assess solvent interactions (e.g., water vs. DMSO) for 5-hydroxy-7-methoxyflavone derivatives.
  • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian DFT match experimental data for keto-enol equilibria .

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